molecular formula C14H20ClNO3S B14710258 N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide CAS No. 23877-38-5

N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14710258
CAS No.: 23877-38-5
M. Wt: 317.8 g/mol
InChI Key: TYQCGWOGNUOQAR-ZDUSSCGKSA-N
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Description

N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound’s unique structure, featuring a chloro-substituted hexanone moiety and a methylbenzene sulfonamide group, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the chlorination of a hexanone precursor, followed by sulfonamide formation through the reaction with 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide is unique due to its specific structural features, such as the chloro-substituted hexanone and the methylbenzene sulfonamide group. These features confer distinct chemical reactivity and biological activity compared to other sulfonamides and related compounds.

Properties

CAS No.

23877-38-5

Molecular Formula

C14H20ClNO3S

Molecular Weight

317.8 g/mol

IUPAC Name

N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H20ClNO3S/c1-10(2)8-13(14(17)9-15)16-20(18,19)12-6-4-11(3)5-7-12/h4-7,10,13,16H,8-9H2,1-3H3/t13-/m0/s1

InChI Key

TYQCGWOGNUOQAR-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)CCl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)CCl

Origin of Product

United States

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